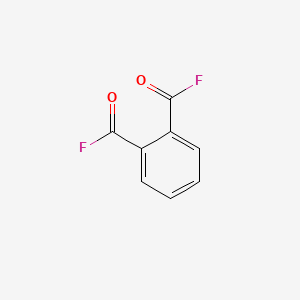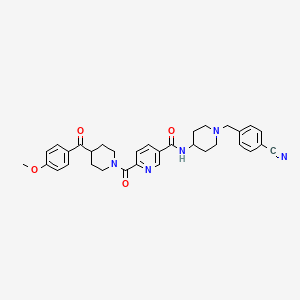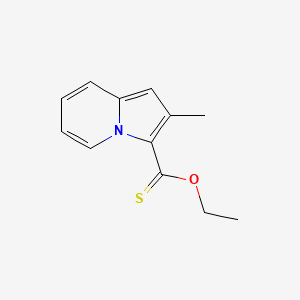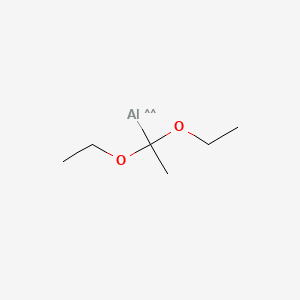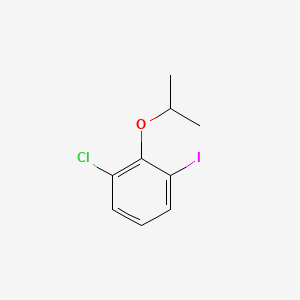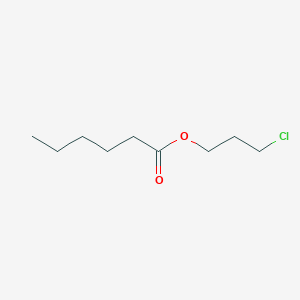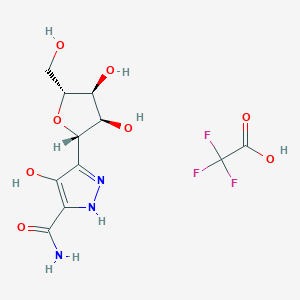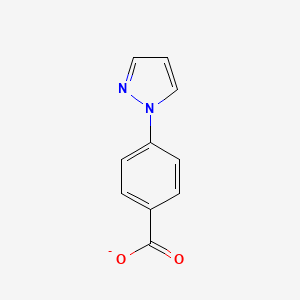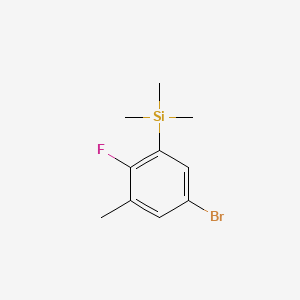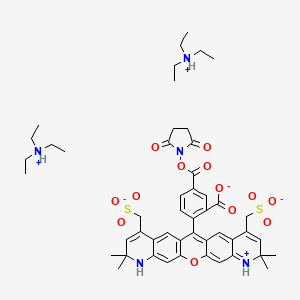
AF568 NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AF568 NHS ester, also known as Alexa Fluor 568 NHS ester, is a bright orange dye used for stable signal generation in imaging and flow cytometry. This compound is water-soluble and pH-insensitive from pH 4 to pH 10. The NHS ester (or succinimidyl ester) of Alexa Fluor 568 is a popular tool for conjugating this dye to proteins, antibodies, amine-modified oligonucleotides, and other amine-containing molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of AF568 NHS ester typically involves dissolving the dye in high-quality anhydrous dimethylformamide or dimethylsulfoxide. The reaction is carried out in 0.1–0.2 M sodium bicarbonate buffer at pH 8.3, at room temperature for 1 hour. The pKa of the terminal amine is lower than that of the lysine epsilon-amino group, allowing for more selective labeling of the amine terminus using a buffer closer to neutral pH .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The dye is typically purified using gel filtration columns such as Sephadex G-25 or BioGel P-30, or through dialysis. Various purification kits optimized for different quantities of antibody conjugate are available .
Análisis De Reacciones Químicas
Types of Reactions
AF568 NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines on proteins, ligands, and amine-modified oligonucleotides .
Common Reagents and Conditions
The common reagents used in these reactions include high-quality anhydrous dimethylformamide or dimethylsulfoxide, and sodium bicarbonate buffer. The reaction conditions typically involve room temperature and a pH of 8.3 .
Major Products
The major products formed from these reactions are Alexa Fluor conjugates, which exhibit brighter fluorescence and greater photostability than the conjugates of other spectrally similar fluorophores .
Aplicaciones Científicas De Investigación
AF568 NHS ester is widely used in various scientific research applications, including:
Chemistry: Used for labeling proteins and peptides, enabling the study of molecular interactions and dynamics.
Biology: Utilized in cellular labeling and detection, aiding in the visualization of cellular structures and processes.
Medicine: Employed in diagnostic imaging and flow cytometry, facilitating the detection and analysis of specific cell populations.
Industry: Applied in the development of fluorescent probes and tracers for various industrial applications .
Mecanismo De Acción
AF568 NHS ester exerts its effects by reacting with primary amines on proteins, ligands, and amine-modified oligonucleotides. The resulting Alexa Fluor conjugate exhibits bright fluorescence and high photostability, making it ideal for imaging and detection applications. The molecular targets and pathways involved include the primary amines on proteins and other amine-containing molecules .
Comparación Con Compuestos Similares
AF568 NHS ester is spectrally similar to other dyes such as TF4 (Tide Fluor 4) and sulfo-Cyanine3.5 dyes. this compound is unique in its ability to provide stable signal generation in imaging, including Western Blotting, fluorescence microscopy, and flow cytometry .
List of Similar Compounds
- TF4 (Tide Fluor 4)
- Sulfo-Cyanine3.5 dyes
- Rhodamine Red
Propiedades
Fórmula molecular |
C49H63N5O13S2 |
|---|---|
Peso molecular |
994.2 g/mol |
Nombre IUPAC |
5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[7,7,19,19-tetramethyl-9,17-bis(sulfonatomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl]benzoate;triethylazanium |
InChI |
InChI=1S/C37H33N3O13S2.2C6H15N/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)21-6-5-18(9-24(21)34(43)44)35(45)53-40-31(41)7-8-32(40)42;2*1-4-7(5-2)6-3/h5-6,9-15,38H,7-8,16-17H2,1-4H3,(H,43,44)(H,46,47,48)(H,49,50,51);2*4-6H2,1-3H3 |
Clave InChI |
YRFFGLVXBMUQQI-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])CS(=O)(=O)[O-])(C)C)CS(=O)(=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


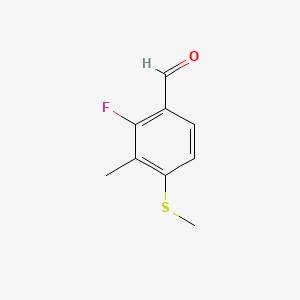
![[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B14754326.png)
![4-Aminomethyl-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester](/img/structure/B14754327.png)
